N-hydroxy-N-phenyloctadec-9-enamide
Description
N-hydroxy-N-phenyloctadec-9-enamide is a substituted amide featuring a hydroxyl group and a phenyl group directly attached to the nitrogen atom of the amide moiety. These derivatives share a common unsaturated 18-carbon chain (octadec-9-enamide) but differ in the substituents attached to the nitrogen, which critically influence their physicochemical and biological properties.
Properties
CAS No. |
79115-42-7 |
|---|---|
Molecular Formula |
C24H39NO2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-hydroxy-N-phenyloctadec-9-enamide |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(27)23-20-17-16-18-21-23/h9-10,16-18,20-21,27H,2-8,11-15,19,22H2,1H3 |
InChI Key |
MCZDYAYIXUZYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-phenyloctadec-9-enamide typically involves the reaction of octadec-9-enoic acid with hydroxylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-phenyloctadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-hydroxy-N-phenyloctadec-9-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-N-phenyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative overview of key parameters is summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Description |
|---|---|---|---|---|
| N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | 101858-27-9 | C26H43NO3 | 417.62 | 4-hydroxy-3-methoxybenzyl (vanillyl group) |
| (Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | 213182-22-0 | C21H41NO2 | 339.56 (calculated) | (R)-2-hydroxy-1-methylethyl |
| (Z)-N,N-dimethyloctadec-9-en-1-amine oxide | 14351-50-9 | C20H41NO | 311.55 | Dimethylamine oxide |
Substituent Effects on Physicochemical Properties
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide Substituent: The vanillyl group (4-hydroxy-3-methoxybenzyl) introduces aromaticity, hydrogen-bonding capacity (via phenolic -OH), and methoxy-induced hydrophobicity. Impact:
- Solubility: Moderate polarity due to the phenolic -OH enhances solubility in polar solvents but reduces it in non-polar media.
- Melting Point : Higher molecular weight (417.62 g/mol) and aromatic stacking likely increase melting point compared to aliphatic analogues .
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
- Substituent : A chiral (R)-2-hydroxy-1-methylethyl group introduces stereochemistry and a secondary alcohol.
- Impact :
- Chirality : The stereocenter may lead to enantioselective interactions with biological targets, influencing metabolic pathways or receptor binding .
- Hydrophilicity : The hydroxyl group enhances water solubility relative to purely alkyl-substituted amides but less than aromatic derivatives.
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide
- Substituent : A dimethylamine oxide group replaces the amide, introducing a polar N-O bond.
- Impact :
- Polarity : The amine oxide group increases polarity and water solubility, making it amphiphilic and suitable for surfactant applications .
- Reactivity : Amine oxides can act as weak oxidizing agents or participate in redox reactions under specific conditions .
- Stability : Less stable than amides under acidic environments due to possible N-O bond cleavage.
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